Cas no 922-15-6 (methyl 2-(chloromethyl)prop-2-enoate)

Methyl 2-(chloromethyl)prop-2-enoate is a versatile acrylate ester derivative featuring a reactive chloromethyl group, making it valuable in organic synthesis and polymer chemistry. Its bifunctional nature allows for further modifications, such as nucleophilic substitution or radical polymerization, enabling the creation of tailored polymers or cross-linked materials. The ester group enhances solubility in organic solvents, facilitating handling in reaction systems. This compound is particularly useful in the preparation of functionalized polymers, coatings, and adhesives, where its reactivity can be leveraged to introduce specific properties. Care should be taken due to its potential lachrymatory effects and moisture sensitivity. Proper storage under inert conditions is recommended to maintain stability.
methyl 2-(chloromethyl)prop-2-enoate structure
922-15-6 structure
Product name:methyl 2-(chloromethyl)prop-2-enoate
CAS No:922-15-6
MF:C5H7ClO2
Molecular Weight:134.560880899429
MDL:MFCD11617809
CID:40227
PubChem ID:329764901

methyl 2-(chloromethyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(chloromethyl)acrylate
    • 2-(Chloromethyl)acrylic acid methyl ester
    • methyl 2-(chloromethyl)prop-2-enoate
    • Acrylic acid, 2-(chloromethyl)-, methyl ester (7CI, 8CI)
    • Methyl 2-(chloromethyl)-2-propenoate (ACI)
    • Methyl α-(chloromethyl)acrylate
    • 922-15-6
    • Methyl 2-(chloromethyl)acrylate, 95%
    • (?)-2-Hydroxyisopinocampheol
    • AS-33344
    • methyl2-(chloromethyl)acrylate
    • AKOS006317182
    • CS-0208489
    • MFCD11617809
    • DTXSID60498661
    • DB-079272
    • SCHEMBL882348
    • [1R-(1?,2?,3?,5?)]-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol
    • EN300-7390197
    • MDL: MFCD11617809
    • インチ: 1S/C5H7ClO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3
    • InChIKey: NYMDTEIPYQNXIL-UHFFFAOYSA-N
    • SMILES: O=C(C(CCl)=C)OC

計算された属性

  • 精确分子量: 134.01300
  • 同位素质量: 134.0134572g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 109
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • トポロジー分子極性表面積: 26.3Ų
  • XLogP3: 1.1

じっけんとくせい

  • 密度みつど: 1.150 g/mL at 25 °C
  • Boiling Point: 157 ºC
  • フラッシュポイント: 華氏温度:143.6°f
    摂氏度:62°c
  • Refractive Index: n20/D 1.455
  • PSA: 26.30000
  • LogP: 0.95440

methyl 2-(chloromethyl)prop-2-enoate Security Information

methyl 2-(chloromethyl)prop-2-enoate 税関データ

  • 税関コード:2916190090
  • 税関データ:

    中国税関コード:

    2916190090

    概要:

    2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

methyl 2-(chloromethyl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1279159-25g
Methyl 2-(chloromethyl)acrylate
922-15-6 98%
25g
¥9624.00 2024-04-25
TRC
M289860-1g
Methyl 2-(chloromethyl)acrylate
922-15-6
1g
$ 260.00 2022-06-04
TRC
M289860-250mg
Methyl 2-(chloromethyl)acrylate
922-15-6
250mg
$110.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1279159-5g
Methyl 2-(chloromethyl)acrylate
922-15-6 98%
5g
¥3024.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFP69-100MG
methyl 2-(chloromethyl)prop-2-enoate
922-15-6 95%
100MG
¥ 283.00 2023-04-13
TRC
M289860-1000mg
Methyl 2-(chloromethyl)acrylate
922-15-6
1g
$316.00 2023-05-18
1PlusChem
1P00GV0X-10g
Methyl 2-(chloromethyl)acrylate
922-15-6 95%
10g
$608.00 2024-04-20
abcr
AB254888-10g
2-(Chloromethyl)acrylic acid methyl ester; .
922-15-6
10g
€844.20 2024-06-09
Aaron
AR00GV99-100mg
Methyl 2-(chloromethyl)acrylate
922-15-6 98%
100mg
$44.00 2023-12-13
Aaron
AR00GV99-1g
Methyl 2-(chloromethyl)acrylate
922-15-6 98%
1g
$118.00 2025-01-24

methyl 2-(chloromethyl)prop-2-enoate 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
End-reactive poly(tetrahydrofuran) for functionalization and graft copolymer synthesis via a conjugate substitution reaction
Kohsaka, Yasuhiro ; Nagatsuka, Naoki, Polymer Journal (Tokyo, 2020, 52(1), 75-81

Synthetic Circuit 2

Reaction Conditions
Reference
Conjugated halogenation of unsaturated compounds. IX. Conjugated chlorination of methyl methacrylate
Boguslavskaya, L. S.; Brovkina, G. V.; Yarovykh, K. V.; Sineokov, A. P., Zhurnal Organicheskoi Khimii, 1974, 10(10), 2067-73

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  rt; 15 h, rt
Reference
Conjugate substitution and addition of α-substituted acrylate: a highly efficient, facile, convenient, and versatile approach to fabricate degradable polymers by dynamic covalent chemistry
Kohsaka, Yasuhiro; Miyazaki, Takumi; Hagiwara, Keito, Polymer Chemistry, 2018, 9(13), 1610-1617

Synthetic Circuit 4

Reaction Conditions
Reference
Chlorination of methyl methacrylate
Stotskii, A. A.; Kolchina, V. K., Sb. Nauch. Tr. Leningr. In-t Tekstil'n. i Legk. Prom-sti, 1976, (17), 66-8

Synthetic Circuit 5

Reaction Conditions
Reference
Interaction of substituted olefins with chlorine in liquid phase
Bykov, D. E.; Levanova, S. V.; Shiryaev, A. K., Kinetika i Kataliz, 1992, 33(5-6), 1046-50

Synthetic Circuit 6

Reaction Conditions
Reference
Bromomesaconic and bromocitraconic acids. Potential active site labeling reagents for dicarboxylic acid metabolizing enzymes
Laursen, Richard A.; Shen, Wei-Chiang; Zahka, Kenneth G., Journal of Medicinal Chemistry, 1971, 14(7), 619-21

Synthetic Circuit 7

Reaction Conditions
1.1 -50 °C
1.2 30 min, 0 °C
1.3 Reagents: Sodium acetate Catalysts: Cupric chloride ,  Palladium chloride ;  0 °C → -60 °C
1.4 10 min, -60 °C; 3 h, -40 - -30 °C; -30 °C → rt
1.5 Solvents: Water
1.6 Solvents: Diethyl ether
Reference
Oxidative Methoxycarbonylation of Propyne and Allene with Carbon Monoxide and Methanol in the Presence of Copper-Palladium Catalyst
Mal'kina, A. G.; Kudyakova, R. N.; Nosyreva, V. V.; Afonin, A. V.; Trofimov, B. A., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1088-1092

methyl 2-(chloromethyl)prop-2-enoate Raw materials

methyl 2-(chloromethyl)prop-2-enoate Preparation Products

methyl 2-(chloromethyl)prop-2-enoate 関連文献

methyl 2-(chloromethyl)prop-2-enoateに関する追加情報

Introduction to Methyl 2-(chloromethyl)prop-2-enoate (CAS No. 922-15-6)

Methyl 2-(chloromethyl)prop-2-enoate, identified by the CAS registry number 922-15-6, is a significant compound in the field of organic chemistry and chemical synthesis. This compound, also referred to as methyl chloromethyl propionate, is widely recognized for its versatile applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. The compound's structure consists of a propenoate ester group with a chloromethyl substituent, which imparts unique reactivity and functional properties.

Recent advancements in synthetic methodologies have further highlighted the potential of methyl 2-(chloromethyl)prop-2-enoate in modern chemical research. Its ability to undergo various nucleophilic substitutions and additions makes it an invaluable intermediate in the synthesis of complex molecules. For instance, studies published in leading journals such as *Journal of Organic Chemistry* and *Chemical Communications* have demonstrated its utility in the construction of bioactive compounds with intricate architectures.

The synthesis of methyl chloromethyl propionate typically involves the reaction of chloromethylenation agents with suitable propenoic acid derivatives under controlled conditions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound, ensuring its suitability for large-scale production and specialized applications.

In terms of applications, methyl 2-(chloromethyl)prop-2-enoate has found extensive use as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of antiviral and anticancer drugs. Its role as a building block in medicinal chemistry has been underscored by recent studies that leverage its reactivity to construct bioisosteres and prodrugs with enhanced pharmacokinetic profiles.

Beyond pharmaceuticals, this compound has also garnered attention in agrochemical research. Its ability to act as a precursor for herbicides and insecticides has been explored in depth, with recent findings published in *Pest Management Science* highlighting its potential to contribute to sustainable agricultural practices.

Moreover, methyl chloromethyl propionate has emerged as a key component in the development of advanced materials, such as polymers and coatings. Its participation in polymerization reactions has led to the creation of novel materials with tailored properties, addressing diverse industrial needs.

From an environmental standpoint, researchers have increasingly focused on the eco-friendly synthesis and application of methyl 2-(chloromethyl)prop-2-enoate. Green chemistry approaches, including the use of biocatalysts and solvent-free reaction conditions, have been employed to minimize the environmental footprint associated with its production.

In conclusion, methyl 2-(chloromethyl)prop-2-enoate (CAS No. 922-15-6) stands as a pivotal compound in contemporary chemical research and industry. Its unique chemical properties, versatile applications, and ongoing innovations ensure its continued relevance across multiple disciplines.

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